molecular formula C22H21NO B4890711 4-phenyl-N-(2-phenylphenyl)butanamide

4-phenyl-N-(2-phenylphenyl)butanamide

Cat. No.: B4890711
M. Wt: 315.4 g/mol
InChI Key: JXRXLXKSZJRUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-N-(2-phenylphenyl)butanamide is a butanamide derivative characterized by a biphenyl group attached to the nitrogen atom. The biphenyl moiety enhances lipophilicity, which may influence bioavailability and receptor-binding efficiency compared to simpler aryl-substituted butanamides .

Properties

IUPAC Name

4-phenyl-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(17-9-12-18-10-3-1-4-11-18)23-21-16-8-7-15-20(21)19-13-5-2-6-14-19/h1-8,10-11,13-16H,9,12,17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRXLXKSZJRUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylphenyl)butanamide typically involves the amidation reaction between a butanoic acid derivative and an aniline derivative. One common method involves the reaction of 4-phenylbutanoic acid with 2-phenylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-N-(2-phenylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-phenyl-N-(2-phenylphenyl)butanamide to key analogs based on substituent groups, biological activities, and physicochemical properties.

PDE5 Inhibitors with Butanamide Backbones

  • 3-Oxo-N-(thiazol-2-yl)butanamide intermediates ():
    These compounds exhibit 100% PDE5 inhibition (e.g., compounds 5, 10a, 11b) via docking poses similar to sildenafil. The biphenyl group in this compound may enhance binding affinity due to increased π-π stacking with hydrophobic PDE5 pockets, though this requires validation .

Antimicrobial Butanamides

  • 2-Methyl-N-(2'-phenylethyl)-butanamide ():
    Disrupts bacterial quorum sensing in Burkholderia glumae. The biphenyl group in the target compound could offer broader antimicrobial activity by penetrating bacterial membranes more effectively, but may reduce solubility .

Agrochemical and Herbicidal Derivatives

  • In contrast, the biphenyl group in the target compound lacks electron-withdrawing substituents, suggesting different applications, such as pharmaceuticals over agrochemicals .

Opioid Receptor-Targeting Analogs

  • 4-Methoxybutyrylfentanyl ():
    An opioid with a methoxyphenyl-piperidinyl structure. The target compound’s biphenyl group lacks the basic nitrogen required for opioid receptor binding, indicating divergent pharmacological pathways .

Heterocyclic-Modified Butanamides

  • 4-Phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide ():
    The thiadiazole ring enhances metabolic stability and bioactivity. The biphenyl group may similarly improve stability but could increase molecular weight, affecting pharmacokinetics .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Reference
This compound Biphenyl group ~345.45* Hypothesized PDE5 inhibition
3-Oxo-N-(thiazol-2-yl)butanamide (Compound 5) Thiazole ring 198.23 100% PDE5 inhibition
2-Methyl-N-(2'-phenylethyl)-butanamide Phenylethyl, methyl branch 205.30 Quorum sensing disruption
4-Methoxybutyrylfentanyl Methoxyphenyl, piperidinyl 396.50 Opioid receptor agonist
4-Phenyl-N-[5-(2-phenylethyl)-thiadiazol-2-yl]butanamide Thiadiazole, phenylethyl 351.47 Antimicrobial (hypothesized)

*Calculated based on (C22H23N3O).

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Key Property Influence
This compound ~5.2* <0.1 High lipophilicity
2-Methyl-N-(2'-phenylethyl)-butanamide 3.8 1.5 Moderate solubility
4-Methoxybutyrylfentanyl 4.1 0.3 Balanced lipophilicity

*Estimated using substituent contributions.

Research Findings and Hypotheses

  • Antimicrobial Potential: While biphenyl derivatives are less common in antimicrobial roles, their enhanced membrane permeability could be leveraged against Gram-positive pathogens .
  • Synthetic Feasibility : Analogous routes (e.g., ’s Pd/C-catalyzed reactions) may apply, but steric bulk could complicate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.